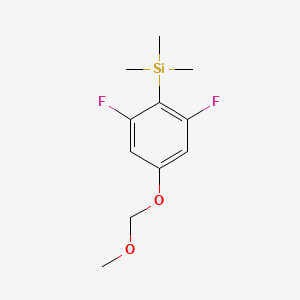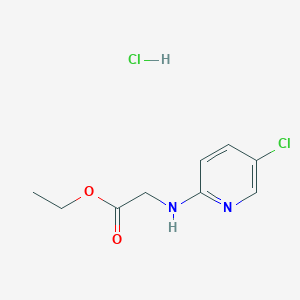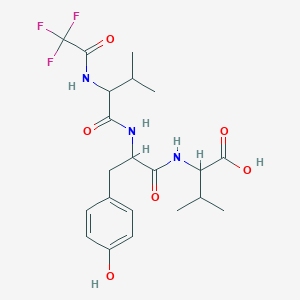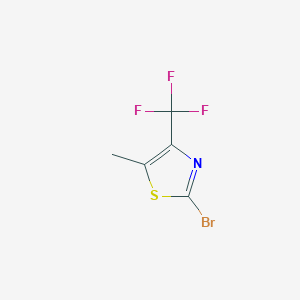![molecular formula C16H23NO5 B12097979 Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)
Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester is a complex organic compound with the molecular formula C({16})H({23})NO(_{5}). This compound is characterized by the presence of a benzoic acid core substituted with methoxy and morpholinylpropoxy groups, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with benzoic acid, which is first converted to its methyl ester derivative.
Propoxylation: The propoxy group is introduced via an etherification reaction, where the benzoic acid derivative reacts with 3-chloropropanol in the presence of a base.
Morpholinyl Substitution: Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction, where the propoxy derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methylation, etherification, and substitution reactions.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS are employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy or morpholinyl groups.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound is explored for its potential therapeutic applications, particularly in drug development. Its structural features make it a candidate for designing molecules with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester involves its interaction with specific molecular targets. The methoxy and morpholinyl groups can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester:
Benzoic acid, 3-methoxy-, methyl ester: This simpler derivative lacks the morpholinylpropoxy group, resulting in different chemical and biological properties.
Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester: This compound has an acetyloxy group, providing different reactivity and applications.
Uniqueness
The presence of the morpholinylpropoxy group in benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester imparts unique chemical properties, such as increased solubility and specific biological activities, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C16H23NO5 |
|---|---|
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
methyl 3-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate |
InChI |
InChI=1S/C16H23NO5/c1-19-15-12-13(16(18)20-2)4-5-14(15)22-9-3-6-17-7-10-21-11-8-17/h4-5,12H,3,6-11H2,1-2H3 |
Clave InChI |
STJDWDPSPVUAKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC)OCCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
![Benzo[b]thiophene, 2-(methylthio)-](/img/structure/B12097900.png)
![N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)



![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)




![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)


